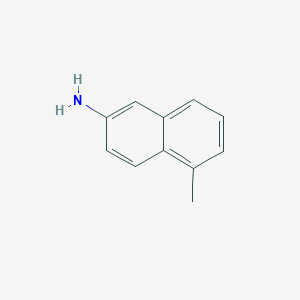

5-Methylnaphthalen-2-amine

Description

Significance of Aminonaphthalene Scaffolds in Organic Chemistry and Materials Science

The aminonaphthalene scaffold is a cornerstone in both synthetic organic chemistry and the development of functional materials. In organic synthesis, these compounds are prized as versatile building blocks. ontosight.ai The amino group can be readily transformed or used to direct further reactions on the naphthalene (B1677914) ring, enabling the construction of intricate molecular architectures. grafiati.com A prominent example is the Betti reaction, a multicomponent process where 2-naphthol (B1666908), an aldehyde, and an amine (or ammonia) condense to form aminoalkylnaphthols, often referred to as Betti bases. researchgate.netrsc.org These products are significant in their own right, serving as chiral ligands and auxiliaries in asymmetric synthesis. rsc.org Furthermore, aminonaphthalene derivatives are precursors to a wide range of heterocyclic compounds, such as perimidines, which are explored for their unique chemical and photophysical properties. nih.gov

In the realm of materials science, the rigid and planar structure of the naphthalene core, coupled with the electronic influence of the amino substituent, gives rise to valuable properties. Naphthalen-2-amine derivatives have been systematically designed and investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.org For instance, derivatives like N,N-bis(4-methoxyphenyl)naphthalen-2-amine have been engineered to have high hole mobility and good film-forming properties, leading to enhanced power conversion efficiencies in PSC devices. rsc.org Another significant application is in corrosion inhibition, where aminonaphthalene derivatives have shown potential to protect metal surfaces. jeires.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the inhibition mechanism, correlating the electronic structure of the molecules with their ability to adsorb onto and protect metal surfaces like iron. jeires.comresearchgate.net The inherent fluorescence of the naphthalene system also makes its amino derivatives candidates for the development of chemical sensors and fluorescent dyes. nih.govrsc.org

Academic Research Trajectories for 5-Methylnaphthalen-2-amine and Related Structural Motifs

The academic research trajectory for this compound is primarily focused on its role as a specialized chemical intermediate. Its structure is not typically the final functional component but rather a precisely substituted building block for creating more complex molecules. The presence and position of the methyl group on the naphthalene ring provide steric and electronic modifications that can be exploited in subsequent synthetic steps. A clear indicator of its utility as a synthetic precursor is the commercial availability of its derivatives, such as (5-Methylnaphthalen-2-yl)boronic acid. bldpharm.com This boronic acid derivative is designed for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, a powerful tool for forming carbon-carbon bonds and assembling elaborate molecular frameworks for research in materials science and medicinal chemistry.

Broader research trends for related naphthalen-2-amine motifs follow several key directions:

Structure-Property Tuning for Materials Science: A major research thrust involves the systematic modification of the naphthalen-2-amine scaffold to optimize its performance in specific applications. In the development of HTMs for solar cells, research focuses on altering the conjugated π-bridge units within the molecule to fine-tune energy levels and charge transport characteristics. rsc.org Similarly, in corrosion inhibition research, various substituents are appended to the aminonaphthalene core to modulate their adsorption energies and protective capabilities. jeires.comjeires.com

Development of Novel Synthetic Methodologies: There is a continuous effort to discover more efficient, selective, and environmentally benign methods for synthesizing and functionalizing aminonaphthalene derivatives. This includes the development of novel catalysts, such as nanocrystalline MgO for Betti reactions, rsc.org and new reaction pathways, like the copper-mediated annulation of enaminones to construct α-aminonaphthalene derivatives with tunable fluorescence. rsc.org

Exploration in Medicinal Chemistry: The naphthalene scaffold is a well-established pharmacophore in drug discovery. mdpi.comijpsjournal.com Research trajectories in this area involve designing and synthesizing complex molecules where a naphthalen-2-amine derivative serves as a key structural fragment. For example, novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines have been created and evaluated as potential anticancer agents that function by inhibiting tubulin polymerization. jst.go.jp

These research directions highlight a clear and ongoing academic interest in leveraging the unique structural and electronic properties of naphthalen-2-amine derivatives to address challenges in materials science, synthetic chemistry, and medicine.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 37521-76-9 | echemi.comepa.gov |

| Molecular Formula | C₁₁H₁₁N | echemi.com |

| Molecular Weight | 157.21 g/mol | echemi.comcymitquimica.com |

| Melting Point | 63-64 °C | echemi.com |

| Synonyms | 2-Amino-5-methylnaphthalene, 5-methyl- jeires.comnaphthylamine | echemi.com |

Table 2: Research Applications of Naphthalen-2-amine Derivatives

| Derivative Class | Research Application | Key Findings | Reference |

|---|---|---|---|

| N,N-Dialkyl/Diaryl-naphthalen-2-amines | Hole-Transporting Materials (HTMs) | Used in perovskite solar cells; modifications to the conjugated π-bridge improve power conversion efficiency. | rsc.org |

| Substituted Aminonaphthalenes | Corrosion Inhibitors | Show effective protection of iron surfaces; performance can be predicted using DFT calculations. | jeires.comresearchgate.net |

| Aminoalkylnaphthols (Betti Bases) | Chiral Ligands/Auxiliaries | Synthesized via the Betti reaction; used to control stereochemistry in asymmetric synthesis. | researchgate.netrsc.org |

| 4-(Naphthalen-yl)pyrimidin-2-amines | Anticancer Agents | Designed as tubulin polymerization inhibitors for potential therapeutic use. | jst.go.jp |

| (5-Methylnaphthalen-2-yl)boronic acid | Synthetic Intermediate | Utilized in cross-coupling reactions (e.g., Suzuki) to build complex molecular structures. | bldpharm.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUFGYFJDAVDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618503 | |

| Record name | 5-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37521-76-9 | |

| Record name | 5-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylnaphthalen 2 Amine and Its Functionalized Analogues

Direct Functionalization Strategies for Aminonaphthalene Cores

Direct C-H functionalization of the aminonaphthalene core represents an atom- and step-economical approach to introduce new functional groups. researchgate.net This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions. Researchers have explored various methods to achieve regioselective functionalization at different positions of the naphthalene (B1677914) ring.

For instance, directing group-assisted C-H functionalization has emerged as a powerful tool. researchgate.net By temporarily installing a directing group on the amine, specific C-H bonds can be activated for reaction. For example, the use of a picolinamide (B142947) directing group can facilitate the amination of 1-naphthylamine (B1663977) derivatives at the C4 position. researchgate.net

Another approach involves the direct amination of naphthalene to naphthylamine using vanadium catalysts, which can proceed under mild conditions. scispace.com Furthermore, photoredox catalysis has enabled the C4 sulfonylation of naphthylamine derivatives. nih.gov In this process, a photocatalyst, often in conjunction with a copper co-catalyst, facilitates the generation of a sulfonyl radical that reacts with the naphthalene ring. nih.gov

Recent studies have also demonstrated the direct, enantioselective C-H amination of 2-naphthylamine (B18577) derivatives at the C1 position using azodicarboxylates as the amino source, catalyzed by a transition metal or a Brønsted acid. nih.gov This method allows for the construction of axially chiral C-N bonds with high enantioselectivity. nih.gov

Multistep Reaction Sequences for Substituted Naphthylamines

Multistep syntheses provide a versatile platform for accessing a wide range of substituted naphthylamines that may not be achievable through direct functionalization. These sequences often start from readily available naphthalene precursors like naphthols and halogenated naphthalenes.

Routes Involving Naphthols and Halogenated Naphthalene Precursors

Naphthols serve as valuable starting materials for the synthesis of aminonaphthalenes. For example, 5-Methylnaphthalen-1-ol can be synthesized through the Friedel-Crafts alkylation of naphthalen-1-ol with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This intermediate can then potentially be converted to the corresponding amine. Halogenated naphthalenes are also key precursors due to their reactivity in various cross-coupling reactions. nih.gov For example, 2,6-dibromonaphthalene (B1584627) can be functionalized through subsequent reactions to introduce amino groups. nih.gov

A common strategy involves the iodination of N-alkylated or N-arylated naphthylamines, followed by coupling reactions. For instance, a three-step synthesis can involve the N-arylation of a naphthylamine, followed by ortho-iodination, and finally a Sonogashira coupling to introduce an alkynyl group. chim.it

| Precursor | Reagents | Product | Reference |

| Naphthalen-1-ol | Methyl chloride, AlCl₃ | 5-Methylnaphthalen-1-ol | |

| Naphthylamine | Aryl iodide, then I₂, then alkyne | N-Aryl-alkynylnaphthalenamine | chim.it |

| 2,6-Dibromonaphthalene | Various | Functionalized Naphthylamines | nih.gov |

Advanced Cross-Coupling Approaches: Buchwald-Hartwig and Sonogashira Methodologies

The Buchwald-Hartwig amination and the Sonogashira coupling are powerful palladium-catalyzed cross-coupling reactions that have been extensively used in the synthesis of functionalized naphthylamines.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is highly versatile and has been applied to the synthesis of various N-aryl-naphthalen-2-amines. chim.it For instance, the N-arylation of β-naphthylamines can be achieved through Buchwald-Hartwig coupling with aryl iodides. chim.it These reactions are often carried out in the presence of a palladium catalyst and a phosphine (B1218219) ligand. arkat-usa.orgresearchgate.net

The Sonogashira coupling is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. chim.it This reaction has been instrumental in synthesizing alkynyl-substituted naphthalenamines. chim.it Typically, the reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. arkat-usa.org For example, 1-iodonaphthalen-2-amines, after suitable protection of the amino group, can be coupled with alkynes like trimethylsilylacetylene (B32187) via the Sonogashira reaction. chim.it

Both methodologies have been successfully performed using mechanochemistry, specifically in a vibratory ball mill, which offers a solvent-free and often faster alternative to traditional solution-based chemistry. nih.gov

| Reaction | Reactants | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | Naphthylamine, Aryl Iodide | Palladium catalyst, Phosphine ligand | N-Aryl-naphthalen-2-amine | chim.it |

| Sonogashira Coupling | 1-Iodonaphthalen-2-amine derivative, Terminal Alkyne | Palladium catalyst, Copper(I) iodide, Amine base | 1-Alkynyl-naphthalen-2-amine derivative | chim.it |

Catalytic Transformations in the Synthesis of Naphthalene-Based Amines

Catalysis plays a pivotal role in the modern synthesis of naphthalene-based amines, offering efficient and selective routes. Both organocatalysis and transition metal catalysis have been successfully employed.

Organocatalytic Applications in Amination and Condensation Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. researchgate.net In the context of naphthalene-based amines, organocatalysts have been utilized for various transformations.

For instance, N,N-dimethylethanolamine has been shown to be a highly efficient organocatalyst for the one-pot, three-component condensation of 2-naphthol (B1666908), aldehydes, and arylamines to produce arylaminonaphthols under solvent-free conditions. researchgate.net Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been employed in the atroposelective amination of aromatic amines with diazodicarboxylates, leading to axially chiral products. beilstein-journals.org These catalysts have also been used in the enantioselective construction of indole-based biaryls through cycloaddition reactions involving azonaphthalenes. nih.gov Furthermore, a water-accelerated organocatalytic multicomponent allylation has been developed to synthesize α-tertiary homoallylic amines from ketones, demonstrating the versatility of organocatalysis in constructing complex amine structures. nih.gov

Transition Metal-Catalyzed Alkylation and Cyclization Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations for the synthesis of naphthalene-based amines. nih.gov

Alkylation: Transition metal catalysts, particularly those based on nickel and rhodium, have been used for the C-alkylation of naphthalenes. For example, a cooperative nickel/aluminum catalysis has been developed for the C6-alkylation of naphthalenes. researchgate.net Rhodium catalysts have been shown to selectively catalyze the β-alkenylation of naphthalene with olefins. researchgate.netresearchgate.net

Cyclization: Transition metal-catalyzed cyclization reactions provide efficient routes to construct the naphthalene core itself. acs.org For instance, electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I₂, or Br₂ can regioselectively produce a wide variety of substituted naphthalenes under mild conditions. nih.gov Palladium-catalyzed reactions of aryl halides or arylmetal compounds with alkynes are also a well-established method for naphthalene synthesis. nih.gov Furthermore, iridium and a chiral phosphoric acid can act as a cooperative catalyst system for the enantioselective intramolecular cyclization of amino alcohols to afford tetrahydroquinolines. rsc.org

| Transformation | Catalyst/Reagent | Substrate | Product | Reference |

| C6-Alkylation | Nickel/Aluminum | Naphthalene derivative | C6-Alkylated naphthalene | researchgate.net |

| β-Alkenylation | Rhodium catalyst | Naphthalene, Olefin | β-Alkenylnaphthalene | researchgate.netresearchgate.net |

| Electrophilic Cyclization | ICl, I₂, Br₂ | Arene-containing propargylic alcohol | Substituted naphthalene | nih.gov |

| Intramolecular Cyclization | Iridium/Chiral Phosphoric Acid | Amino alcohol | Tetrahydroquinoline | rsc.org |

Sustainable Synthetic Advancements: Microwave-Assisted and Solvent-Free Protocols

In the pursuit of greener and more efficient chemical processes, the synthesis of arylamines, including 5-methylnaphthalen-2-amine and its derivatives, has benefited from the adoption of sustainable technologies. Microwave-assisted synthesis and solvent-free reaction protocols have emerged as powerful tools to reduce environmental impact, shorten reaction times, and often improve product yields compared to conventional heating methods. nih.govanton-paar.com These techniques align with the principles of green chemistry by minimizing energy consumption and the use of hazardous organic solvents. nih.gov

Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions in a reaction mixture to directly absorb microwave energy, leading to rapid and uniform heating. anton-paar.com This "in-core" heating can result in dramatic rate enhancements, allowing reactions that might take hours or days under conventional reflux to be completed in minutes. nih.govnih.gov For the synthesis of naphthalenamines, this technology is particularly relevant to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a cornerstone for forming C(sp²)–N bonds. at.ua By applying microwave irradiation, the synthesis of various amino-naphthalene derivatives has been achieved with significantly reduced reaction times and often with moderate to excellent yields. nih.gov For instance, the Buchwald-Hartwig double amination of aryl bromides has been shown to be dramatically accelerated by microwave heating, with reaction times dropping from 24 hours to as little as 10-30 minutes. nih.gov

Solvent-free, or neat, reaction conditions represent another significant advancement in sustainable chemistry. By eliminating the solvent, these protocols reduce waste, cost, and the hazards associated with volatile organic compounds. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are particularly well-suited to solvent-free conditions. The Betti reaction, a classic MCR, has been adapted for the solvent-free synthesis of functionalized aminoalkylnaphthols, which are structurally related to naphthalenamines. rsc.org These reactions are often carried out by simply heating a mixture of a naphthol, an aldehyde, and an amine, sometimes with a catalyst, to afford the desired products in high yields. rsc.orgresearchgate.net

While specific microwave-assisted or solvent-free protocols for the direct synthesis of the parent this compound are not extensively detailed in the reviewed literature, the general applicability of these methods is well-established for structurally analogous compounds. The synthesis would typically involve the reaction of a 5-methylnaphthalene precursor, such as 2-bromo-5-methylnaphthalene or 5-methylnaphthalen-2-yl triflate, with an amine source under palladium catalysis with microwave irradiation or in a solvent-free multicomponent setup for functionalized analogues.

The following tables present research findings for the synthesis of related naphthalenamine derivatives using these sustainable methodologies, illustrating the typical conditions and outcomes.

Table 1: Microwave-Assisted Buchwald-Hartwig Amination of Naphthalene Derivatives

This table showcases examples of palladium-catalyzed C-N bond formation on naphthalene-like scaffolds, demonstrating the efficiency of microwave heating in reducing reaction times.

| Starting Material | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Ref |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 150 | 10 min | 91 | nih.gov |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline (B41778) | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min | 91 | beilstein-journals.org |

| Aryl Bromides | Various Amines | Pd[P(o-tolyl)₃]₂Cl₂ | KOt-Bu | Toluene | N/A | 5 min | 83 | at.ua |

Table 2: Solvent-Free Synthesis of Functionalized Aminoalkyl Naphthols

This table provides examples of the solvent-free multicomponent synthesis of complex amino-naphthol derivatives, highlighting the high yields and operational simplicity of these methods.

| Naphthol Component | Aldehyde | Amine | Catalyst | Temperature (°C) | Time | Yield (%) | Ref |

| 2-Naphthol | Aromatic Aldehydes | Arylamines | DMEA | 50 | 30-45 min | 81-95 | researchgate.net |

| 2-Naphthol | Aromatic Aldehydes | (R)-Amines | None | 60 | 8-30 h | 45-95 | rsc.org |

| 2-Naphthol | Aromatic Aldehydes | 2-Aminopyrimidine | None | 80 | 25-30 min | 85-93 | rsc.org |

| β-Naphthol | Aromatic Aldehydes | Urea | TBBDA | N/A | 30-80 min | 88-97 | researchgate.net |

Spectroscopic and Structural Elucidation of 5 Methylnaphthalen 2 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy serves as a fundamental tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 5-Methylnaphthalen-2-amine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

The aromatic protons on the naphthalene (B1677914) ring system typically resonate in the downfield region, approximately between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. rsc.orgmodgraph.co.uk The exact chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) are dictated by the position of each proton relative to the electron-donating amino (-NH₂) group and the weakly electron-donating methyl (-CH₃) group, as well as spin-spin coupling with neighboring protons. vaia.com

The protons of the methyl group are expected to produce a singlet peak in the upfield region, typically around 2.5 ppm. The amine (-NH₂) protons usually appear as a broad singlet, with a chemical shift that can vary (commonly between 3.0 and 5.0 ppm) depending on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (C1-H, C3-H, C4-H, C6-H, C7-H, C8-H) | 7.0 - 8.0 | Multiplets, Doublets |

| Methyl (CH₃) | ~2.5 | Singlet |

| Amine (NH₂) | 3.0 - 5.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. The aromatic carbons resonate in a broad range from approximately 110 to 150 ppm. oregonstate.edu

The carbon atom attached to the amino group (C-2) is significantly influenced by the nitrogen's electronegativity and is expected to appear in the 140-150 ppm range. Conversely, the carbons at the ortho and para positions relative to the amino group are shielded due to its electron-donating nature. The quaternary carbons (C-4a, C-5, C-8a) and the methyl-substituted carbon (C-5) can be identified by their characteristic shifts and, in proton-coupled spectra, their lack of a directly attached proton. datapdf.com The methyl carbon itself will appear at a much higher field, typically around 20-25 ppm. bhu.ac.in

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Aromatic (C1, C3, C4, C6, C7, C8) | 110 - 135 |

| Aromatic (C2-NH₂) | 140 - 150 |

| Aromatic Quaternary (C4a, C8a) | 130 - 140 |

| Aromatic (C5-CH₃) | 130 - 140 |

| Methyl (CH₃) | 20 - 25 |

Vibrational Spectroscopy for Functional Group Identification: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. edinst.com

For this compound, the IR spectrum is expected to show distinct bands characteristic of a primary aromatic amine. orgchemboulder.com These include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. For aromatic amines, these peaks typically appear at slightly higher frequencies than for aliphatic amines. libretexts.orgspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine is typically observed in the 1580-1650 cm⁻¹ range. spectroscopyonline.com

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for an aromatic C-N bond is strong and appears in the 1250-1340 cm⁻¹ range. orgchemboulder.comspcmc.ac.in

N-H Wagging: A broad band due to out-of-plane N-H wagging can be seen between 650-900 cm⁻¹. orgchemboulder.comlibretexts.org

Raman spectroscopy, which depends on changes in polarizability, is particularly effective for observing the vibrations of the non-polar aromatic framework and the C-C bonds of the naphthalene ring system.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Technique |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Primary Amine | N-H Scissoring Bend | 1580 - 1650 | IR |

| Primary Amine | N-H Wag | 650 - 900 | IR |

| Aromatic C-N | C-N Stretch | 1250 - 1340 | IR |

| Aromatic Ring | C-H Stretch | > 3000 | IR, Raman |

| Methyl Group | C-H Stretch | < 3000 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman |

Electronic Spectroscopy for Understanding Chromophoric Behavior

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence, provide insights into the electronic structure and optical properties of this compound, which are governed by the π-electron system of the naphthalene chromophore.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the naphthalene ring. The presence of substituents like the amino and methyl groups modifies the absorption profile. Naphthylamines typically exhibit charge-transfer (CT) bands in their electronic spectra. asianpubs.org These absorptions are due to π → π* transitions. The amino group, being a strong electron-donating group, causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. dtu.dk The spectrum is expected to show multiple absorption bands, characteristic of the naphthalene system, likely in the range of 250-400 nm. vulcanchem.com The formation of electron donor-acceptor complexes can lead to new, broad charge transfer bands, often in the 400-500 nm region. cdnsciencepub.com

Table 4: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |

| π → π* | 250 - 400 | Naphthalene Ring System |

| Charge Transfer | 400 - 500 | Naphthylamine-Acceptor Complex |

Fluorescence Spectroscopy and Optical Property Investigations

Naphthalene and its derivatives are well-known for their fluorescent properties. google.com The presence of an amino group on the naphthalene ring often leads to strong fluorescence. rsc.org The introduction of substituents can shift emission wavelengths and alter fluorescence intensities. nih.govmdpi.comresearchgate.net For this compound, excitation with UV light is expected to result in fluorescence emission at a longer wavelength, a phenomenon known as the Stokes shift. The emission maximum would likely be in the visible region of the spectrum. The quantum yield and fluorescence lifetime are key parameters that characterize the efficiency and dynamics of the fluorescence process and are sensitive to the molecular environment and substitution pattern. google.comrsc.org Studies on related amino-naphthalene derivatives show emission maxima can occur in the 450-520 nm range, depending on the solvent and specific molecular structure. rsc.orgresearchgate.netresearchgate.net

Table 5: Expected Fluorescence Properties for this compound

| Property | Expected Characteristic |

| Excitation Wavelength (λₑₓ) | Typically in the UV range (e.g., 300-400 nm) |

| Emission Wavelength (λₑₘ) | Typically in the visible range (e.g., 450-520 nm) |

| Quantum Yield (Φ) | Moderate to high, influenced by solvent and substituents |

| Stokes Shift | Significant, characteristic of fluorescent molecules |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the analysis of this compound (C₁₁H₁₁N), the principles of mass spectrometry for aromatic amines provide a predictive framework for its mass spectrum.

The molecular formula C₁₁H₁₁N dictates a molar mass of approximately 157.21 g/mol . A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a compound with an odd number of nitrogen atoms will have a molecular ion peak ([M]⁺) with an odd mass-to-charge ratio (m/z). jove.comwhitman.edu Therefore, this compound is expected to show a distinct molecular ion peak at an odd m/z value, specifically around 157.

Upon ionization in the mass spectrometer, the energetically unstable molecular ion undergoes fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For aromatic amines like this compound, the molecular ion is typically intense due to the stability of the aromatic system. whitman.eduddugu.ac.in Common fragmentation pathways include:

Loss of a Hydrogen Radical ([M-1]⁺): A common feature in the mass spectra of amines is the loss of a hydrogen atom from the amine group or an adjacent carbon, resulting in a prominent peak at m/z [M-1]. whitman.eduddugu.ac.in For this compound, this would correspond to a fragment at m/z 156.

α-Cleavage: This involves the cleavage of a bond adjacent to the nitrogen atom. In this case, cleavage of the methyl group (a β-bond relative to the amine's attachment to the ring, but an important substituent) could occur, leading to the loss of a methyl radical (•CH₃). This would produce a fragment ion [M-15]⁺ at m/z 142.

Loss of Hydrogen Cyanide ([M-27]⁺): A characteristic fragmentation of aromatic amines involves the elimination of a molecule of hydrogen cyanide (HCN) from the ring system. whitman.eduddugu.ac.in This process would lead to a fragment ion at m/z 130.

While an experimental spectrum for this compound is not detailed in the reviewed literature, the expected primary fragments based on established principles are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Formula | m/z (Mass/Charge Ratio) | Origin |

|---|---|---|---|

| Molecular Ion | [C₁₁H₁₁N]⁺ | 157 | Parent Molecule |

| [M-1]⁺ | [C₁₁H₁₀N]⁺ | 156 | Loss of H• radical |

| [M-15]⁺ | [C₁₀H₈N]⁺ | 142 | Loss of •CH₃ radical |

X-ray Crystallography for Definitive Solid-State Structural Characterization

While specific single-crystal X-ray diffraction data for the parent compound this compound is not available in the surveyed literature, the structural analysis of closely related naphthalenamine derivatives offers significant insight into the expected solid-state characteristics of this class of compounds. These studies reveal how substituents and intermolecular forces, such as hydrogen bonding, dictate the crystal packing. nih.gov

For instance, the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol , a derivative related to naphthalen-2-amine, has been determined to crystallize in the monoclinic P2₁/c space group. nih.gov Its structure is characterized by intermolecular N···H-O hydrogen bonds, which influence the crystal packing. nih.gov Similarly, studies on other derivatives like 6-Bromo-N-methylnaphthalen-2-amine and substituted 1-N-(pyridylmethyl)aminonaphthalene salts provide detailed crystallographic parameters that highlight the structural diversity within this family of compounds. researchgate.netcambridge.orgcambridge.org The geometric parameters around the nitrogen atom in 6-Bromo-N-methylnaphthalen-2-amine, for example, are consistent with an sp²-hybridized atom. researchgate.net

The data obtained from these related structures are crucial for understanding how the naphthalene core, the amine functionality, and various substituents interact to form stable crystal lattices. The table below summarizes key crystallographic data for several naphthalenamine derivatives, illustrating the type of precise structural information obtained from X-ray crystallography.

Table 2: Crystallographic Data for Selected Naphthalenamine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference(s) |

|---|---|---|---|---|

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Monoclinic | P2₁/c | a = 11.7934 Å, b = 14.3002 Å, c = 8.4444 Å, β = 106.243° | nih.govdntb.gov.ua |

| 1-N-(4-pyridylmethyl)amino naphthalene | Monoclinic | P2/m | a = 10.375 Å, b = 17.665 Å, c = 5.566 Å, β = 100.11° | cambridge.org |

| 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride | Monoclinic | P2₁/m | a = 16.257 Å, b = 9.236 Å, c = 13.221 Å, β = 94.87° | cambridge.org |

Computational and Theoretical Investigations of 5 Methylnaphthalen 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations for systems related to 5-Methylnaphthalen-2-amine typically employ hybrid functionals, such as B3LYP, combined with a basis set like 6-311+G(d,p) to provide a detailed description of the molecule's properties. rsc.org These calculations can optimize the molecular geometry to its lowest energy state and predict various properties, including vibrational frequencies, dipole moments, and atomic charges. For instance, in studies of similar naphthalene (B1677914) derivatives, DFT has been used to determine optimized geometries and electronic properties, which are often in good agreement with experimental data where available. rsc.orgnih.gov

Geometric Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule.

Vibrational Analysis: Calculation of vibrational frequencies helps in the interpretation of infrared (IR) and Raman spectra.

Electronic Properties: DFT provides values for energies, dipole moment, and the distribution of electron density, which are crucial for understanding reactivity. researchgate.net

Table 1: Representative DFT Calculation Parameters for Aromatic Amines

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including polarization and diffuse functions. researchgate.net |

| Solvent Model | PCM (Polarizable Continuum Model) | Used to simulate the effect of a solvent on the molecule's properties. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. ntu.edu.iq

Small Energy Gap: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often correlates with higher chemical reactivity and polarizability. nih.gov

Large Energy Gap: A large energy gap indicates high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. ntu.edu.iq

For aromatic amines and naphthalene derivatives, the HOMO is typically localized on the electron-rich aromatic system and the amine group, while the LUMO is distributed over the aromatic rings. In a study on a Schiff base containing a naphthalen-1-ol moiety, the HOMO-LUMO gap was found to be a key indicator of the molecule's electronic properties and potential for charge transfer. researchgate.net

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Naphthalene Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Naphthalene | -6.13 | -1.38 | 4.75 | High Stability samipubco.com |

| Amino-substituted Naphthalene | Higher (e.g., -5.5) | Lower (e.g., -1.5) | Smaller | Increased Reactivity |

| Nitro-substituted Naphthalene | Lower (e.g., -6.8) | Lower (e.g., -2.5) | Smaller | Increased Electrophilicity |

Note: The values for substituted naphthalenes are illustrative and depend on the specific isomer and computational method.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and are the most likely sites for electrophilic attack. In this compound, the nitrogen atom of the amine group would be a primary site of negative potential. researchgate.net

Blue Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group and certain regions of the aromatic system would exhibit positive potential. researchgate.net

Green Regions: These areas represent neutral or near-zero potential.

MEP analysis of related aromatic amines has shown that the electronegative atoms, such as nitrogen and oxygen, are surrounded by negative potential, while the hydrogen atoms of amine groups are characterized by positive potential. nih.gov This mapping provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products, through various transition states and intermediates. rsc.org This allows for the elucidation of reaction mechanisms by calculating the energies of all species involved and determining the most energetically favorable route.

For a molecule like this compound, computational studies could investigate mechanisms of reactions such as:

Electrophilic Aromatic Substitution: Determining the preferred position of substitution (ortho, para, or meta to the existing groups) by calculating the activation energies for each pathway.

Oxidation of the Amine Group: Modeling the steps involved in the oxidation of the amino group.

Formation Reactions: Studies on the formation of related compounds, like 2-methylnaphthalene (B46627), have utilized computational methods to explore pathways involving radical additions and isomerizations. researchgate.net For instance, the formation of 2-methylnaphthalene from the reaction of para-tolyl radicals with vinylacetylene has been investigated, revealing complex isomerization and cyclization steps. researchgate.net

By calculating the activation energies (Ea) and reaction energies (ΔrE), chemists can predict the feasibility and kinetics of a proposed reaction mechanism. nih.gov

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling encompasses a range of techniques used to simulate and predict how molecules interact with each other. slideshare.net A particularly important application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. rsc.org

While no specific docking studies for this compound were identified in the reviewed literature, the general methodology can be described. Docking studies are crucial in drug discovery and materials science to understand intermolecular interactions. nih.gov

The process typically involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the receptor and the ligand (in this case, this compound).

Docking Simulation: Using a docking program to explore a vast number of possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, docking studies on thiazole (B1198619) derivatives have been used to predict their binding modes within the active sites of microbial and cancer-related proteins, helping to explain their biological activity. nih.gov Similarly, derivatives of naphthaldehyde have been docked into the active sites of various enzymes to investigate their potential as inhibitors. nih.gov Such studies for this compound could provide insights into its potential biological targets and interactions.

Design and Synthesis of Functionalized 5 Methylnaphthalen 2 Amine Derivatives

The strategic functionalization of 5-methylnaphthalen-2-amine serves as a cornerstone for developing novel compounds with tailored electronic, steric, and bioactive properties. This section explores the synthetic methodologies employed to create a diverse array of derivatives, focusing on N-substitution, modification of the naphthalene (B1677914) core, and integration into larger, more complex molecular frameworks.

Applications of 5 Methylnaphthalen 2 Amine and Its Derivatives in Chemical Sciences

Advanced Materials Science Applications

The exploration of 5-Methylnaphthalen-2-amine and its derivatives has led to significant advancements in materials science, particularly in the development of organic electronics and sensor technologies.

Development of Organic Photovoltaic Materials

Organic photovoltaics (OPVs) represent a promising technology for clean energy generation due to their potential for low-cost, large-scale manufacturing. researchgate.net The efficiency of OPVs relies on the properties of the organic semiconductors used as the donor and acceptor materials in the active layer. thermofisher.com These materials, which can be conductive polymers or small organic molecules, are responsible for light absorption and charge transport. thermofisher.com The architecture of these devices often involves a bulk heterojunction (BHJ), a blend of donor and acceptor materials that self-assemble into interpenetrating networks, maximizing the interfacial area for efficient charge separation. mdpi.com While specific research directly incorporating this compound into the active layer of high-performance OPVs is not extensively documented in the provided results, the broader class of naphthalene (B1677914) derivatives is recognized for its potential in electronic materials. bldpharm.com The fundamental principles of OPV design, including the use of p-type and n-type organic semiconductors and the importance of their energy level alignment, provide a framework for the potential integration of novel materials like derivatives of this compound. thermofisher.commdpi.com

Materials Exhibiting Aggregation-Induced Emission Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govrsc.org This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant implications for the development of highly efficient solid-state emitters. mdpi.com Materials with AIE characteristics are being explored for various applications, including chemical sensors and organic light-emitting diodes (OLEDs). researchgate.net

Derivatives of naphthalimide, which share a structural similarity with the naphthalene core of this compound, have been shown to exhibit AIE. For instance, a naphthalimide-derived Schiff base (NHS) was synthesized and demonstrated AIE activity, which was then utilized for the selective detection of Cu2+ ions. nih.gov The mechanism involves the restriction of intramolecular rotation in the aggregated state, which activates radiative decay pathways. nih.gov Similarly, other naphthalimide derivatives have been reported to show AIE or aggregation-induced emission enhancement (AIEE), with applications in cell imaging. rsc.org The core principle of AIE, the restriction of intramolecular motion in the aggregated state, suggests that appropriately designed derivatives of this compound could also be engineered to possess these valuable photophysical properties.

Components for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major technology in displays and solid-state lighting. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer and other functional layers. While direct applications of this compound in OLEDs are not explicitly detailed, related naphthalene derivatives are considered for use in OLED materials. bldpharm.com For example, binaphthalene derivatives have been patented for their use in organic electroluminescent devices, highlighting the relevance of the naphthalene scaffold in this field. google.com

A promising strategy in OLED material design is the combination of AIE properties with thermally activated delayed fluorescence (TADF). researchgate.net AIE-TADF materials can achieve high solid-state emission efficiency and can harvest both singlet and triplet excitons, leading to highly efficient electroluminescence. researchgate.net This approach addresses the common issue of aggregation-caused quenching in many TADF molecules. researchgate.net Given the potential for AIE in naphthalene-based systems, the design of this compound derivatives that also incorporate TADF characteristics could lead to the development of advanced OLED emitters.

Design of Sensor Technologies for Chemical and Anion Detection

The development of chemosensors for the detection of ions and neutral molecules is a critical area of research with applications in environmental monitoring and biological sensing. mdpi.com Naphthalene-based compounds have been successfully employed as fluorescent and colorimetric sensors.

Derivatives of naphthalimide, which contain the naphthalene moiety, have been developed as anion sensors. For example, they have been used to detect CO2 in the presence of fluoride (B91410) ions through a deprotonation mechanism that leads to a visible color change. researchgate.net The design of such sensors often involves incorporating an acidic proton that can be removed by a basic anion, leading to a change in the electronic properties and thus the optical signal of the molecule. researchgate.net

Similarly, naphthalene-based Schiff bases have been designed as colorimetric sensors for anions like acetate, fluoride, and dihydrogen phosphate. nih.gov The interaction between the sensor and the anion can be a hydrogen-bonding interaction or a deprotonation event, which perturbs the intramolecular charge transfer (ICT) and results in a color change. researchgate.net The amine group in this compound and its derivatives can serve as a recognition site for anions, either through hydrogen bonding or as a site for deprotonation, making it a promising platform for the development of new anion sensors. acs.org The general strategies for anion sensing include nucleophilic reactions, deprotonation, and coordination interactions. mdpi.com

| Sensor Type | Analyte | Principle of Detection |

| Naphthalimide derivative | CO₂ (in presence of F⁻) | Fluoride-induced deprotonation of the amine, followed by reaction with CO₂ causing a color change. researchgate.net |

| Naphthalene-based Schiff base | Acetate, Fluoride, Dihydrogen Phosphate | Anion binding leads to a color change from light green to red. nih.gov |

| Naphthalimide Hydrazide Schiff Base | Cu²⁺ | Aggregation-induced emission is quenched upon chelation with copper ions. nih.gov |

| 2-Aminobenzothiazole Salicylidenes | Cyanide | Nucleophilic addition of cyanide to the imine carbon causes a colorimetric and fluorescent response. mdpi.com |

Crystal Engineering for Non-Linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching, frequency conversion, and optical limiting. bdu.ac.incolab.ws Crystal engineering plays a vital role in the design of NLO materials, as the arrangement of molecules in the crystal lattice significantly influences the bulk NLO properties. A non-centrosymmetric crystal structure is a key requirement for second-order NLO effects. researchgate.netresearchgate.net

Mannich bases derived from 2-naphthol (B1666908), which are structurally related to derivatives of this compound, have been investigated as potential NLO materials. researchgate.netresearchgate.net For instance, the compound 1-(morpholino(phenyl)methyl)naphthalen-2-ol (MPMN) was synthesized and grown as a single crystal, which was found to have a second harmonic generation (SHG) efficiency 1.57 times that of the standard NLO material KDP. researchgate.net The non-centrosymmetric space group of the crystal is essential for this property. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the NLO properties of molecules. researchgate.netnih.gov These calculations can help in understanding the structure-property relationships and in the rational design of new NLO materials. nih.gov For example, the calculated hyperpolarizability of a molecule can provide an indication of its potential NLO activity. nih.gov The presence of donor and acceptor groups in a molecule can enhance its hyperpolarizability, and the amine group of this compound could act as a donor in such a push-pull system. researchgate.net

| Compound | Crystal System | Space Group | Key Finding |

| 1-(morpholino(phenyl)methyl) naphthalen-2-ol (MPMN) | Cubic | Cc | SHG efficiency 1.57 times that of KDP. researchgate.net |

| 1-((4-methylpiperazin-1-yl) (phenyl)methyl) naphthalen-2-ol (MPN) | Orthorhombic | Pna2₁ | Possesses a non-centrosymmetric space group, essential for second-order NLO properties. researchgate.net |

| 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA) | Monoclinic | P2₁/n | Exhibits good thermal stability and third-order NLO properties. colab.ws |

Intermediates in Fine Chemical Synthesis

Beyond its applications in materials science, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, known as fine chemicals. bldpharm.com These include pharmaceuticals, agrochemicals, and specialty pigments.

The amine group of this compound is a key functional group that allows for a variety of chemical transformations. For example, it can undergo N-alkylation reactions to produce secondary or tertiary amines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and sustainable approach for N-alkylation, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. acs.org This method avoids the use of stoichiometric alkylating agents and generates water as the only byproduct. acs.org

Furthermore, the naphthalene ring system can be functionalized through various reactions. The Betti reaction, a multicomponent reaction involving a naphthol, an aldehyde, and an amine, is used to synthesize aminonaphthol derivatives known as Betti bases. rsc.org These compounds are not only biologically active but also serve as versatile synthetic intermediates for the preparation of various heterocyclic compounds, such as naphthoxazines. rsc.org

The diazotization of aromatic amines, followed by an azo-coupling reaction, is a fundamental process for the synthesis of azo dyes and pigments. tandfonline.com this compound can be converted to its corresponding diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors. tandfonline.com

Precursors for Azo Dyes and Organic Pigments

This compound serves as a crucial intermediate in the synthesis of azo dyes and organic pigments. Azo dyes, characterized by the functional group R-N=N-R', are a significant class of colorants used extensively in the textile and printing industries. The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, such as this compound, followed by a coupling reaction with a suitable coupling component.

The general process for creating azo dyes involves two main steps:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt. uomustansiriyah.edu.iq This reaction is typically carried out at low temperatures (0-5 °C) due to the instability of the diazonium salt. uomustansiriyah.edu.iq

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species like a phenol, naphthol, or another aromatic amine. uomustansiriyah.edu.iqresearchgate.net The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound. uomustansiriyah.edu.iq

The specific properties of the resulting azo dye, such as its color, fastness, and solubility, are determined by the chemical structures of both the diazo component (in this case, derived from this compound) and the coupling component. The methyl group on the naphthalene ring of this compound can influence the final color of the dye.

While specific examples of azo dyes derived directly from this compound are not extensively detailed in the provided search results, the general principles of azo dye chemistry strongly support its utility as a precursor. uomustansiriyah.edu.iqmanchester.ac.uktubitak.gov.tr The amino group on the naphthalene core is the key functional group that undergoes diazotization, making it a viable candidate for the synthesis of a wide range of azo dyes and pigments. researchgate.netbldpharm.combldpharm.com

Building Blocks for the Construction of Diverse Heterocyclic Compounds

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. mdpi.com Its bifunctional nature, possessing both an amino group and a naphthalene scaffold, allows for its participation in numerous cyclization and condensation reactions to form complex molecular architectures. mdpi.com

One significant application is in the synthesis of fused heterocyclic systems. For instance, derivatives of naphthalen-2-amine can be used to construct thieno[2,3-d]pyrimidine (B153573) derivatives. mdpi.com These compounds are synthesized through multi-step sequences that may involve reactions like the Gewald reaction followed by cyclization and substitution reactions where the amine acts as a key nucleophile. mdpi.com

The reactivity of the amino group allows for a range of transformations, including N-alkylation and N-arylation, which can be precursors to more complex heterocyclic systems. chim.it These reactions expand the diversity of structures that can be accessed from this compound.

Table 1: Examples of Heterocyclic Systems Synthesized from Naphthalen-2-amine Derivatives

| Heterocyclic System | Synthetic Strategy | Key Reaction of Amine |

| Thieno[2,3-d]pyrimidines | Multi-step synthesis involving Gewald reaction | Nucleophilic substitution |

| Triazolo-azepines | Multi-step synthesis | Acylation and cyclization |

| Benzo[g]indoles | Cascade reaction | Aza-Michael reaction and intramolecular hydroamination |

Research into Agrochemical Intermediate Synthesis

This compound and its derivatives are investigated as potential intermediates in the synthesis of agrochemicals. The development of new and effective pesticides and herbicides is crucial for modern agriculture. Heterocyclic compounds, in particular, form a significant class of agrochemicals due to their diverse biological activities. nih.gov

The structural features of this compound, including the naphthalene ring and the reactive amino group, make it a versatile starting material for creating novel molecular frameworks with potential pesticidal or herbicidal properties. Researchers can modify the amino group and the naphthalene ring through various chemical reactions to generate a library of compounds for biological screening. nih.gov

For example, the amino group can be converted into other functional groups or used as an anchor point to attach different heterocyclic moieties. nih.gov This approach, known as molecular hybridization, aims to combine the desired properties of different chemical fragments into a single molecule. The resulting compounds are then tested for their efficacy against various pests and weeds.

While specific examples of commercial agrochemicals derived from this compound are not highlighted in the provided search results, the general importance of naphthalenic and aminic structures in agrochemical research suggests its potential in this field. nih.govwikipedia.org The exploration of new chemical entities derived from readily available starting materials like this compound is a continuous effort in the agrochemical industry.

Future Directions and Emerging Research Avenues for 5 Methylnaphthalen 2 Amine

Innovations in Stereoselective Synthetic Pathways for Chiral Derivatives

The synthesis of enantiomerically pure chiral derivatives of 5-Methylnaphthalen-2-amine represents a significant and compelling research direction. The development of stereoselective methods is crucial for applications in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.

Future research will likely focus on adapting and refining existing stereoselective methodologies for this specific scaffold. One promising avenue is the use of the Betti reaction, a multicomponent reaction involving an aminonaphthol, an aldehyde, and an amine. researchgate.net By employing a chiral amine or a chiral auxiliary in a Mannich-type reaction with a precursor derived from this compound, it would be possible to synthesize chiral aminonaphthol derivatives with high diastereoselectivity. researchgate.netrsc.org These reactions can often be performed under solvent-free conditions, which aligns with green chemistry principles. rsc.org

Another area of innovation lies in the development of chiral ligands for asymmetric catalysis. Chiral phosphoramidites, for instance, have been synthesized from aminonaphthol derivatives and have proven effective in enantioselective reactions like the hydrosilylation of styrenes. rsc.org Adapting this approach, this compound could serve as a foundational building block for a new class of chiral ligands. The process would involve its conversion to a corresponding chiral aminonaphthol, which would then be reacted to form novel phosphoramidite (B1245037) ligands. rsc.org The effectiveness of these new ligands could then be tested in a variety of asymmetric transformations.

The table below outlines potential stereoselective synthetic strategies applicable to this compound.

| Synthetic Strategy | Description | Potential Chiral Derivative | Key Features |

| Asymmetric Betti/Mannich Reaction | A three-component condensation of a 2-naphthol (B1666908) derivative, an aldehyde, and a chiral amine or ammonia (B1221849). researchgate.net | Chiral 1-(α-aminoalkyl)-5-methylnaphthalen-2-ols | High diastereoselectivity; potential for solvent-free conditions; access to functionalized secondary and tertiary aminonaphthols. researchgate.netrsc.org |

| Chiral Ligand Synthesis | Utilization of a chiral derivative of this compound as a backbone for creating new ligands for asymmetric catalysis. | Chiral phosphoramidite ligands | Effective in enantioselective reactions such as hydrosilylation and organozinc additions. rsc.org |

| Enzymatic Resolution | Using enzymes to selectively react with one enantiomer of a racemic mixture of a this compound derivative, allowing for the separation of the enantiomers. | Enantiopure aminotriols or other functionalized derivatives | High specificity, mild reaction conditions, environmentally benign. nih.gov |

Exploration of Novel Catalytic Systems for Efficient Functionalization

Efficiently adding new functional groups to the this compound core is key to expanding its utility. Future research is heavily invested in discovering and optimizing novel catalytic systems that offer high selectivity, yield, and sustainability.

Transition metal-catalyzed C-H functionalization is a particularly active area of research. rsc.org Catalysts based on palladium, rhodium, copper, and iridium have shown great promise for the functionalization of anilines and aminonaphthalenes. rsc.orgacs.orgacs.org For example, palladium-catalyzed systems can be used for C-H arylation to form biaryl structures, which are prevalent in medicinal chemistry. nih.gov Similarly, copper-catalyzed methods have been developed for sulfonylation and aminobenzannulation, providing routes to sulfur-containing derivatives and expanded aromatic systems, respectively. acs.orgthieme-connect.com Iridium complexes are emerging as efficient catalysts for methylation reactions using methanol (B129727) as a C1 source, offering a direct pathway to N-methylated derivatives of this compound. acs.org

Aerobic oxidative cross-coupling reactions represent another innovative frontier. nih.gov Using catalysts like chromium-salen complexes, it is possible to couple aminonaphthalenes with phenols and naphthols using air as the oxidant, which is a significant advantage from a green chemistry perspective. nih.gov Research could explore the application of these systems to this compound for the synthesis of complex unsymmetrical biaryls.

The following table summarizes emerging catalytic systems and their potential for functionalizing this compound.

| Catalytic System | Type of Functionalization | Potential Product | Advantages |

| Palladium(0)/Pd(II) | C-H Arylation, Carbonylative Cyclization | Arylated or indole-fused derivatives | High efficiency and selectivity in forming C-C bonds. rsc.orgnih.govchim.it |

| Copper(I)/Cu(II) | Sulfonylation, Aminobenzannulation, C-N Bond Formation | Sulfonylated or polycyclic aromatic amine derivatives | Use of an inexpensive catalyst, good functional group tolerance. acs.orgthieme-connect.comresearchgate.net |

| Rhodium(III) | C-H Functionalization/Annulation | Indole and aniline (B41778) derivatives | Traceless directing group strategy, high atom economy. acs.org |

| Iridium(III) | N-Methylation | 5-Methyl-N-methylnaphthalen-2-amine | Use of methanol as a methyl source, operates under weaker base conditions. acs.org |

| Chromium-Salen | Aerobic Oxidative Cross-Coupling | C-C or C-O coupled biaryls | Utilizes air as a benign oxidant, mild reaction conditions. nih.gov |

| Iodophor Catalysts | Disulfenylation | 1,3-Dithio-5-methylnaphthalen-2-amine derivatives | Direct C-H bond functionalization for creating C-S bonds. mdpi.com |

Advancements in In Situ Spectroscopic Monitoring of Reaction Processes

To optimize reaction conditions and gain deeper mechanistic insights, the development of advanced in situ monitoring techniques is essential. Real-time analysis of reaction mixtures can reveal transient intermediates, determine reaction kinetics, and help identify pathways leading to side products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Studies on the reaction of 2-naphthylamine (B18577) with formaldehyde (B43269) have demonstrated the utility of 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) to monitor the consumption of reactants and the formation of intermediates and products in real-time. mdpi.commdpi.com This approach could be directly applied to investigate the mechanisms of reactions involving this compound, such as its derivatization or polymerization. The complexity of reaction mixtures often necessitates the simultaneous analysis of multiple spectra to accurately identify all species present. mdpi.com

Other spectroscopic methods like UV-visible and fluorescence spectroscopy are also valuable, particularly for reactions involving changes in conjugation or the formation of fluorescent species. rsc.org For instance, the hydrolysis of a naphthalene-based Schiff base can be tracked by monitoring changes in its UV-vis absorption spectrum. rsc.org These techniques could be employed to study the kinetics of reactions such as diazotization-coupling involving this compound. psu.edu

Future work will likely involve the integration of these spectroscopic techniques with automated reaction platforms, enabling high-throughput screening of reaction conditions and rapid optimization.

| Spectroscopic Technique | Information Gained | Application to this compound Reactions | Research Focus |

| NMR Spectroscopy (1D & 2D) | Structural elucidation of intermediates and products, reaction kinetics, equilibrium monitoring. mdpi.com | Tracking the progress of functionalization, cyclization, or polymerization reactions. | Identification of transient species, mechanistic pathway elucidation. mdpi.commdpi.com |

| UV-Visible Spectroscopy | Monitoring changes in electronic structure and conjugation, concentration of colored species. rsc.org | Following diazotization-coupling reactions or the formation of conjugated derivatives. | Kinetic analysis and optimization of reaction conditions. psu.edu |

| Fluorescence Spectroscopy | Detection of fluorescent products or intermediates, studying binding interactions. | Monitoring reactions that yield fluorescent derivatives, such as certain Schiff bases. | Development of fluorescent probes and sensors based on the this compound scaffold. rsc.org |

| Mass Spectrometry (e.g., HR-ESI-TOFMS) | Identification of product and intermediate masses with high accuracy. rsc.org | Confirming the formation of expected products and identifying unknown by-products in complex reaction mixtures. | Coupling with liquid chromatography for real-time reaction mixture analysis (LC-MS). |

Computational Design and Predictive Modeling for Enhanced Chemical Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the design of molecules with tailored properties before their synthesis. This in-silico approach can significantly accelerate the discovery of new derivatives of this compound with enhanced biological activity, improved material characteristics, or desirable physicochemical properties. arxiv.org

Machine learning (ML) and deep learning models are at the forefront of this revolution. ulster.ac.ukresearch.google By training models on large datasets of known chemical compounds and their properties, it is possible to predict characteristics such as bioactivity, toxicity, and solubility for novel, unsynthesized molecules. arxiv.orgchemrxiv.org For this compound, researchers could develop quantitative structure-activity relationship (QSAR) models or more advanced graph neural networks to screen virtual libraries of its derivatives and identify candidates with high potential for specific applications, such as microtubule targeting agents. chemrxiv.orgnih.gov

Density Functional Theory (DFT) calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. research.google DFT can be used to calculate properties like HOMO-LUMO energy gaps, which relate to a molecule's reactivity and optical properties, and to model reaction mechanisms. This would allow for the rational design of this compound derivatives with specific electronic characteristics.

Molecular docking simulations are another critical computational tool, especially in drug discovery. researchgate.netnih.gov These simulations predict how a molecule might bind to a biological target, such as a protein or enzyme. By docking virtual derivatives of this compound into the active sites of relevant proteins, researchers can prioritize the synthesis of compounds that are most likely to be active. researchgate.net

| Computational Method | Objective | Application for this compound | Expected Outcome |

| Machine/Deep Learning (e.g., GNN, QSAR) | Predict chemical, physical, and biological properties. ulster.ac.ukchemrxiv.org | Screen virtual libraries of derivatives for desired properties like bioactivity or low toxicity. | Prioritized list of candidate molecules for synthesis; reduced experimental costs. arxiv.org |

| Density Functional Theory (DFT) | Calculate electronic structure, reactivity, and spectroscopic properties. research.google | Predict reactivity sites, optimize molecular geometry, and understand reaction mechanisms. | Rational design of derivatives with specific electronic and optical properties. |

| Molecular Docking | Predict binding modes and affinities to biological targets. researchgate.net | Identify potential drug candidates by simulating interactions with proteins like tubulin or kinases. | Design of potent and selective inhibitors; understanding of structure-activity relationships. nih.gov |

| ADME Modeling | Predict Absorption, Distribution, Metabolism, and Excretion properties. nih.gov | Assess the "drug-likeness" of novel derivatives early in the design process. | Selection of candidates with favorable pharmacokinetic profiles for further development. |

Integration into Green Chemistry Principles and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates the development of manufacturing processes that are environmentally benign. Future research on this compound and its derivatives will undoubtedly prioritize the integration of green chemistry principles. acs.orghumanjournals.com

A key principle is the use of catalysis to improve atom economy and reduce waste. acs.org As discussed, developing highly efficient and recyclable catalysts for the synthesis and functionalization of this compound is a major research goal. mdpi.com This includes the use of heterogeneous catalysts, which are more easily separated from reaction mixtures, and organocatalysts, which avoid the use of potentially toxic heavy metals. researchgate.netnih.gov

The choice of solvent is another critical factor. Future methodologies will aim to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or to develop solvent-free reaction conditions. researchgate.net Microwave-assisted synthesis is also gaining traction as a sustainable technique that can significantly reduce reaction times and energy consumption. juniperpublishers.com

Furthermore, designing synthetic routes that minimize the use of protecting groups reduces the number of steps and the amount of waste generated, directly addressing another core principle of green chemistry. acs.org The development of chemoselective catalysts that can target a specific site on the this compound molecule without the need for protecting other functional groups is a significant challenge and a valuable research objective.

| Green Chemistry Principle | Application in this compound Synthesis | Research Goal |

| Catalysis | Employing reusable heterogeneous catalysts, organocatalysts, or biocatalysts. acs.orgresearchgate.net | Develop highly active and selective catalysts that can be easily recovered and reused. |

| Atom Economy | Designing addition reactions (e.g., C-H activation) that incorporate most atoms from the reactants into the final product. acs.org | Maximize the efficiency of synthetic routes to minimize by-product formation. |

| Safer Solvents & Conditions | Using water, bio-based solvents, or solvent-free conditions; utilizing microwave or flow chemistry. nih.govresearchgate.netjuniperpublishers.com | Eliminate the use of toxic and volatile organic solvents; reduce energy consumption. |

| Reduce Derivatives | Developing selective catalysts that obviate the need for protecting groups. acs.org | Simplify synthetic pathways, reduce step count, and minimize waste. |

| Renewable Feedstocks | Exploring synthetic routes that start from bio-based precursors where feasible. | Reduce reliance on petrochemical feedstocks for the synthesis of precursors. |

Q & A

Q. What are the recommended synthetic routes for 5-Methylnaphthalen-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves catalytic hydrogenation of nitro precursors or reductive amination of ketones. For example, palladium on carbon (Pd/C) under hydrogen gas in ethyl acetate at elevated temperatures (~70°C) has been used for analogous naphthylamine derivatives, achieving yields up to 97% . Optimization should focus on solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (5–10% Pd/C), and temperature control to minimize byproducts. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm methyl group placement and amine proton environment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., expected m/z for : 157.0895).

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% recommended for biological assays) .

- Melting Point : Compare observed values with literature to detect impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps .

- Ventilation : Ensure adequate airflow to avoid inhalation of vapors or dust.

- Waste Disposal : Classify as hazardous waste; collaborate with licensed disposal agencies for incineration or chemical neutralization .

- Emergency Measures : For spills, use absorbent materials (e.g., sand) and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in medicinal chemistry?

- Methodological Answer :